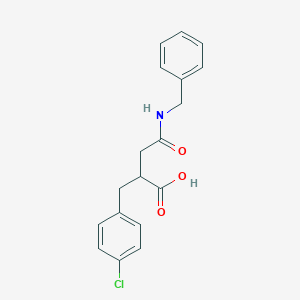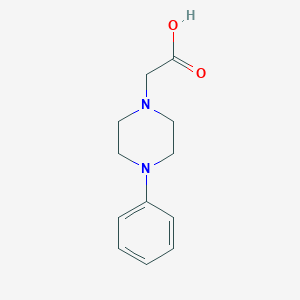![molecular formula C21H18N4O4 B226809 1,3-dimethyl-6-(3-methylphenyl)-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B226809.png)
1,3-dimethyl-6-(3-methylphenyl)-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-dimethyl-6-(3-methylphenyl)-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione, also known as JNK-IN-8, is a small molecule inhibitor that specifically targets the c-Jun N-terminal kinase (JNK) pathway. This pathway is involved in a variety of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation. JNK-IN-8 has been shown to have potential therapeutic applications in the treatment of various diseases, such as cancer, neurodegenerative disorders, and inflammatory diseases.
作用机制
1,3-dimethyl-6-(3-methylphenyl)-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione specifically targets the JNK pathway by inhibiting the activity of JNK kinases. The JNK pathway is involved in the regulation of various cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation. 1,3-dimethyl-6-(3-methylphenyl)-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione binds to the ATP-binding site of JNK kinases, preventing them from phosphorylating downstream targets. This leads to the inhibition of JNK pathway signaling, which can have therapeutic implications in the treatment of various diseases.
生化和生理效应
1,3-dimethyl-6-(3-methylphenyl)-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has been shown to have various biochemical and physiological effects, particularly in the context of cancer. Studies have shown that 1,3-dimethyl-6-(3-methylphenyl)-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. 1,3-dimethyl-6-(3-methylphenyl)-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has also been shown to have anti-inflammatory effects, which may have implications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using 1,3-dimethyl-6-(3-methylphenyl)-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione in lab experiments is its specificity for the JNK pathway. This allows researchers to specifically target this pathway without affecting other cellular processes. However, one limitation of using 1,3-dimethyl-6-(3-methylphenyl)-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is its potential toxicity, particularly at high concentrations. Careful dosing and monitoring is required to ensure the safety of the cells or animals being studied.
未来方向
There are several future directions for research on 1,3-dimethyl-6-(3-methylphenyl)-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione. One potential area of investigation is the development of more potent and specific JNK inhibitors. Another area of research is the identification of biomarkers that can predict response to JNK inhibition in cancer patients. Additionally, further research is needed to understand the potential therapeutic applications of JNK inhibition in other diseases, such as neurodegenerative disorders and inflammatory diseases.
合成方法
1,3-dimethyl-6-(3-methylphenyl)-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis method has been described in detail in several scientific publications, including a paper by Bain et al. (2017). The process involves the use of several chemical reagents, including 3-nitrobenzaldehyde, 3-methylphenylacetic acid, and 1,3-dimethyluracil. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学研究应用
1,3-dimethyl-6-(3-methylphenyl)-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has been extensively studied in various scientific research applications, particularly in the field of oncology. Studies have shown that 1,3-dimethyl-6-(3-methylphenyl)-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione can inhibit the growth and proliferation of cancer cells, both in vitro and in vivo. For example, a study by Wang et al. (2018) demonstrated that 1,3-dimethyl-6-(3-methylphenyl)-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione can induce apoptosis in human hepatocellular carcinoma cells by inhibiting the JNK pathway. Other studies have shown that 1,3-dimethyl-6-(3-methylphenyl)-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione can also inhibit the growth of breast cancer cells, lung cancer cells, and pancreatic cancer cells.
属性
产品名称 |
1,3-dimethyl-6-(3-methylphenyl)-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione |
|---|---|
分子式 |
C21H18N4O4 |
分子量 |
390.4 g/mol |
IUPAC 名称 |
1,3-dimethyl-6-(3-methylphenyl)-5-(3-nitrophenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H18N4O4/c1-13-6-4-8-15(10-13)24-12-17-18(20(26)23(3)21(27)22(17)2)19(24)14-7-5-9-16(11-14)25(28)29/h4-12H,1-3H3 |
InChI 键 |
CSANEKXHKKNFAP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C=C3C(=C2C4=CC(=CC=C4)[N+](=O)[O-])C(=O)N(C(=O)N3C)C |
规范 SMILES |
CC1=CC(=CC=C1)N2C=C3C(=C2C4=CC(=CC=C4)[N+](=O)[O-])C(=O)N(C(=O)N3C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,6-Dimethoxy-4-[3-(2,6-dimethylanilino)imidazo[1,2-a]pyrimidine-2-yl]phenol](/img/structure/B226728.png)
![4-{3-[(2,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol](/img/structure/B226730.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-1-phenylcyclopentanecarboxamide](/img/structure/B226766.png)


![N-[2-(2-furyl)-4-oxo-1,2,3,4-tetrahydro-3-quinolinyl]benzamide](/img/structure/B226771.png)

amino]propanamide](/img/structure/B226778.png)
![6-[3-(2,2-dimethylpropanoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B226779.png)
![4-(2-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226781.png)
![4-(2,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226783.png)
![4-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226784.png)

methanone](/img/structure/B226797.png)